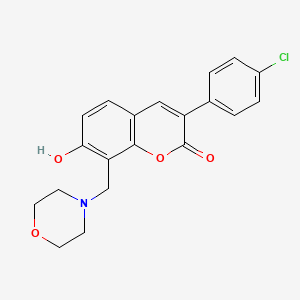

3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

CAS No.:

Cat. No.: VC9280827

Molecular Formula: C20H18ClNO4

Molecular Weight: 371.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18ClNO4 |

|---|---|

| Molecular Weight | 371.8 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |

| Standard InChI | InChI=1S/C20H18ClNO4/c21-15-4-1-13(2-5-15)16-11-14-3-6-18(23)17(19(14)26-20(16)24)12-22-7-9-25-10-8-22/h1-6,11,23H,7-10,12H2 |

| Standard InChI Key | CNVMEXDFYMXAFA-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)O |

| Canonical SMILES | C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)O |

Introduction

3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. It features a chlorophenyl group, a hydroxy group, and a morpholinylmethyl group attached to the chromen-2-one core structure. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in chemistry, biology, and medicine.

Molecular Formula and Weight:

-

Molecular Formula: C20H18ClNO4

-

Molecular Weight: Not explicitly provided in the search results, but can be calculated based on the molecular formula.

InChI:

The InChI (International Chemical Identifier) for this compound is InChI=1S/C20H18ClNO4/c21-15-4-1-13(2-5-15)16-11-14-3-6-18(23)17(19(14)26-20(16)24)12-22-7-9-25-10-8-22/h1-6,11,23H,7-10,12H2.

Synthesis

The synthesis of 3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route includes:

-

Condensation Reaction: The process begins with the condensation of 4-chlorophenyl acetic acid with salicylaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate 4-chlorophenyl-2-hydroxybenzylidene.

-

Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromen-2-one core structure.

-

Functionalization: The morpholin-4-ylmethyl group is introduced to complete the synthesis.

Biological Activities:

-

Antimicrobial and Anticancer Properties: Chromen-2-one derivatives, including this compound, have been investigated for their potential antimicrobial and anticancer activities. The presence of specific functional groups can enhance these properties .

-

Anti-inflammatory and Antioxidant Activities: These compounds are also studied for their potential therapeutic effects, including anti-inflammatory and antioxidant activities, which are crucial in medicine.

Chemical Applications:

-

Building Block for Complex Molecules: This compound serves as a building block for the synthesis of more complex organic molecules, contributing to advancements in chemistry.

Industry Applications:

-

Specialty Chemicals and Materials: It is utilized in the development of specialty chemicals and materials with specific properties, highlighting its versatility in industrial applications.

Comparison with Similar Compounds

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one | C20H18ClNO4 | Chlorophenyl, hydroxy, morpholinylmethyl groups |

| 4-(4-Chlorophenyl)-2,4-dihydro-5-(4-morpholinylmethyl)-3H-1,2,4-triazole-3-thione | Not specified | Different heterocyclic core, morpholinylmethyl group |

| 7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one | C17H21NO4 | Propyl group instead of chlorophenyl |

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other chromen-2-one derivatives.

Future Perspectives

Given its diverse applications and potential biological activities, further research into 3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one is warranted. This could involve exploring its therapeutic effects in more detail and developing new synthetic routes to improve efficiency and yield. Additionally, investigating its interactions with biological targets could provide insights into its mechanism of action and potential as a lead compound for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume